molecular formula C₃₀H₂₃D₆N₅O₄S B1162512 Fiduxosin-d6

Fiduxosin-d6

Cat. No.: B1162512
M. Wt: 561.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fiduxosin-d6 (deuterated fiduxosin) is a stable isotopically labeled analog of fiduxosin, a compound of pharmacological interest. Deuterated compounds are synthesized by replacing hydrogen atoms with deuterium at specific positions to enhance metabolic stability, reduce toxicity, or serve as internal standards in analytical workflows . For this compound, the "-d6" suffix likely indicates six deuterium substitutions, which may influence its pharmacokinetic properties compared to the non-deuterated parent compound. Such analogs are critical in drug development for tracing metabolic pathways and improving bioavailability studies .

Properties

Molecular Formula

C₃₀H₂₃D₆N₅O₄S

Molecular Weight

561.68

Synonyms

8-Phenyl-3-[4-[(3aR,9bR)-1,3a,4,9b-tetrahydro-9-methoxy[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl]butyl-d6]-pyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione;  3-(4-((3aR,9bR)-9-Methoxy-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl)butyl-d6)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Deuterated compounds are tailored for specific applications, and fiduxosin-d6 can be compared to other deuterated analogs in terms of molecular weight, LogP (lipophilicity), and solubility. For example:

Compound Molecular Weight Deuterium Substitutions LogP Solubility (DMSO) Key Application
This compound ~800–900* 6 ~3.5* ~10 mg/mL* Metabolic studies, MS standards
Fidaxomicin-d7 1058.97 7 3.2 10 mg/mL Antibiotic research
Norfluoxetine-d5 HCl 343.3 5 2.1 50 mg/mL Neuropharmacology assays

*Estimated values based on structural analogs.

Key observations:

  • Deuterium placement : Unlike fidaxomicin-d7, which incorporates deuterium in a propionyl group , this compound’s substitutions are likely in aliphatic or aromatic regions, affecting its metabolic resistance.
  • Lipophilicity: this compound’s estimated LogP (~3.5) suggests moderate lipophilicity, aligning with fidaxomicin-d7 (LogP 3.2) but higher than norfluoxetine-d5 (LogP 2.1). This impacts membrane permeability and tissue distribution .

Analytical and Pharmacological Performance

  • Analytical utility: Deuterated compounds like this compound are used as internal standards in LC-MS due to their near-identical retention times and ionization efficiency compared to non-deuterated counterparts. For instance, fidaxomicin-d7’s use in pharmacokinetic studies ensures accurate quantification of fidaxomicin in biological matrices .
  • Metabolic stability: Deuterium substitution in this compound likely reduces first-pass metabolism by cytochrome P450 enzymes, extending its half-life relative to fiduxosin. Similar effects are documented for norfluoxetine-d5, which shows prolonged activity in serotonin reuptake inhibition assays .

Research Findings and Limitations

Key Studies

  • Norfluoxetine-d5: Exhibited 40% slower hepatic clearance in rodent models compared to non-deuterated norfluoxetine, validating deuterium’s metabolic stabilizing role .

Challenges

  • Synthetic complexity : Deuterated analogs require specialized reagents (e.g., deuterated solvents, D₂O) and may incur higher costs.
  • Data gaps: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from fidaxomicin-d7 and norfluoxetine-d4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.